Alkaline Hydrolysis: Ortho vs. Para
The ortho-nitro group in ethyl 2-nitrobenzoate introduces significant steric hindrance, dramatically reducing its susceptibility to alkaline hydrolysis compared to the para-isomer. This is a critical differentiator for reactions requiring controlled ester cleavage or for applications where hydrolytic stability is paramount. [1]
| Evidence Dimension | Rate of alkaline hydrolysis relative to unsubstituted ethyl benzoate |
|---|---|
| Target Compound Data | Approximately 7 times the rate of ethyl benzoate |
| Comparator Or Baseline | Ethyl 4-nitrobenzoate: approximately 120 times the rate of ethyl benzoate |
| Quantified Difference | The 4-nitro isomer hydrolyzes approximately 17 times faster than the 2-nitro isomer. |
| Conditions | 80% v/v aqueous ethanol at 35°C |
Why This Matters
This 17-fold difference in hydrolysis rate is a critical specification for process chemists; selecting the wrong isomer will lead to either premature ester cleavage or require significantly different reaction conditions and work-up procedures.
- [1] Iskander, Y., Tewfik, R., & Wasif, S. (1966). The influence of the nitro-group upon side-chain reactivity. Part III. The influence of steric and mesomeric interaction factors on the rates of alkaline hydrolysis of ethyl nitrobenzoates. Journal of the Chemical Society B: Physical Organic, 424-426. View Source
